2-amino-4-(difluoromethoxy)phenol
Overview
Description
2-amino-4-(difluoromethoxy)phenol is an organic compound with the molecular formula C7H7F2NO It is a derivative of phenol, where the hydroxyl group is substituted with a difluoromethoxy group and an amino group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-amino-4-(difluoromethoxy)phenol typically involves the following steps:
Starting Material: The synthesis begins with 4-nitrophenol.
Formation of Sodium Acetamidophenate: 4-nitrophenol reacts with sodium hydroxide to produce sodium acetamidophenate.
Reaction with Monochlorodifluoromethane: Sodium acetamidophenate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yield, lower cost, and minimal pollution. The process involves:
Alkaline Reaction Conditions: Ensuring the reaction conditions are alkaline to facilitate the formation of intermediates.
Catalysis: Using ferric oxide and activated carbon as co-catalysts to enhance the reduction step.
Reduction Agents: Employing water and hydrazine for the reduction of the nitro group to an amino group.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(difluoromethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced further to form different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Halogenated and alkylated phenol derivatives.
Scientific Research Applications
2-amino-4-(difluoromethoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-amino-4-(difluoromethoxy)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as the TGF-β1/Smad pathway, which is involved in cellular processes like epithelial-mesenchymal transformation.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Shares the difluoromethoxy group but has different substituents on the benzene ring.
Trifluoromethyl ethers: Contain a trifluoromethoxy group instead of a difluoromethoxy group, leading to different chemical properties and reactivity
Uniqueness
2-amino-4-(difluoromethoxy)phenol is unique due to the presence of both the difluoromethoxy and amino groups on the benzene ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H7F2NO2 |
---|---|
Molecular Weight |
175.13 g/mol |
IUPAC Name |
2-amino-4-(difluoromethoxy)phenol |
InChI |
InChI=1S/C7H7F2NO2/c8-7(9)12-4-1-2-6(11)5(10)3-4/h1-3,7,11H,10H2 |
InChI Key |
VJYRBEBTCGPIST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)N)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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